

Spectral Properties and Experimental Guide for Cyanine3 NHS Ester Tetrafluoroborate

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Compound of Interest

Compound Name: *Cyanine3 NHS ester
tetrafluoroborate*

Cat. No.: *B15598521*

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This technical guide provides a comprehensive overview of the spectral properties of Cyanine3 (Cy3) NHS ester tetrafluoroborate, a widely used fluorescent dye in biological research. The information is intended for researchers, scientists, and drug development professionals utilizing this molecule for labeling and detection applications.

Core Spectral Characteristics

Cyanine3 NHS ester tetrafluoroborate is an amine-reactive fluorescent dye belonging to the cyanine family. It is valued for its brightness, photostability, and pH insensitivity, making it a robust tool for labeling proteins, antibodies, and nucleic acids.^[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent conjugation to primary amines on biomolecules.^{[1][2]}

The core spectral properties of Cyanine3 NHS ester are summarized in the table below. It is important to note that while the tetrafluoroborate salt is specified, the spectral characteristics in solution are primarily dictated by the cyanine dye itself, and the counter-ion generally has a negligible effect. The values presented are representative of Cy3 NHS ester in various buffer systems.

Property	Value	References
Excitation Maximum (λ_{ex})	~555 nm	[2][3][4]
Emission Maximum (λ_{em})	~570 nm	[2][3][4]
Molar Extinction Coefficient (ϵ)	~150,000 cm ⁻¹ M ⁻¹	[3][4][5]
Quantum Yield (Φ)	~0.31	[3][4]
Correction Factor (CF260)	~0.04	[3][6]
Correction Factor (CF280)	~0.09	[3][6]
Molecular Weight	~641.5 g/mol	[3]
Solubility	Soluble in organic solvents (DMF, DMSO), poorly soluble in water	[3][4]

Experimental Protocols

Accurate determination of the spectral properties and successful labeling of biomolecules with **Cyanine3 NHS ester tetrafluoroborate** requires meticulous experimental technique. Below are detailed protocols for these procedures.

Determining Spectral Properties

Objective: To measure the absorption and emission spectra, and to calculate the extinction coefficient of **Cyanine3 NHS ester tetrafluoroborate**.

Materials:

- **Cyanine3 NHS ester tetrafluoroborate**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- UV-Vis spectrophotometer

- Fluorometer
- Quartz cuvettes

Procedure:

- Stock Solution Preparation:
 - Carefully weigh a precise amount of **Cyanine3 NHS ester tetrafluoroborate**.
 - Dissolve the dye in a known volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).^[7] Mix thoroughly by vortexing.^[7]
 - Store the stock solution at -20°C, protected from light and moisture.^[3]
- Working Solution Preparation:
 - Dilute the stock solution in PBS (pH 7.2-7.4) to a concentration suitable for absorbance and fluorescence measurements. A typical concentration for absorbance is in the low micromolar range.
- Absorbance Spectrum Measurement:
 - Using the spectrophotometer, measure the absorbance of the working solution from approximately 400 nm to 700 nm.
 - Use PBS as a blank.
 - The wavelength at which the maximum absorbance is observed is the λ_{ex} .
- Extinction Coefficient Calculation:
 - Using the Beer-Lambert law ($A = \epsilon c l$), where A is the absorbance at λ_{ex} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar extinction coefficient (ϵ).
- Emission Spectrum Measurement:

- Using the fluorometer, excite the working solution at its λ_{ex} (around 555 nm).
- Scan the emission spectrum from approximately 560 nm to 700 nm.
- The wavelength at which the maximum fluorescence intensity is observed is the λ_{em} .

Protein Labeling Protocol

Objective: To covalently label a protein with **Cyanine3 NHS ester tetrafluoroborate**.

Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- **Cyanine3 NHS ester tetrafluoroborate** stock solution (in DMSO or DMF)
- 1 M Sodium Bicarbonate solution, pH 8.5-9.5[8]
- Purification column (e.g., Sephadex G-25)[7]
- Reaction tubes

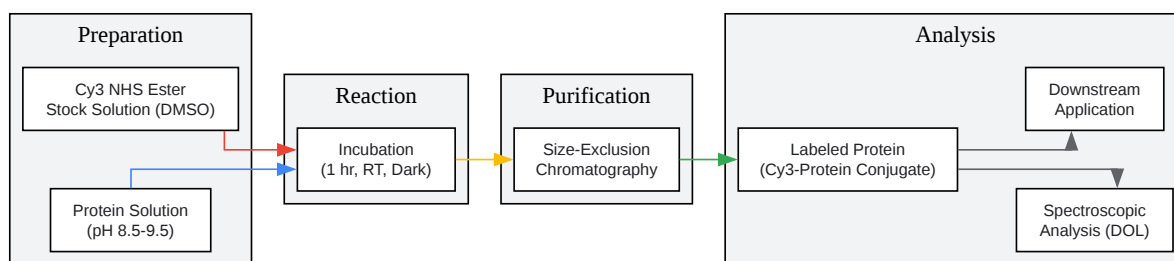
Procedure:

- Protein Preparation:
 - Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. [7][9] Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.[7]
 - Adjust the pH of the protein solution to 8.5 ± 0.5 using the 1 M sodium bicarbonate solution.[2][7] This basic pH is crucial for the reaction between the NHS ester and primary amines.[2]
- Dye Preparation:
 - Prepare a fresh 10 mg/mL or 10 mM stock solution of Cyanine3 NHS ester in anhydrous DMSO or DMF.[7]

- Conjugation Reaction:
 - The optimal molar ratio of dye to protein for labeling is typically between 10:1 and 20:1.^[7] This may need to be optimized for each specific protein.
 - Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.^[7]
 - Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle shaking.^[7]
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.^[7]
 - Equilibrate the column with PBS (pH 7.2-7.4).
 - Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.
- Characterization of the Conjugate:
 - The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λ_{ex} of the dye (~555 nm).

Signaling Pathways and Experimental Workflows

The primary utility of Cyanine3 NHS ester is in its application as a fluorescent label. Once conjugated to a biomolecule, it can be used to visualize and track that molecule in various experimental setups. The "signaling pathway" is therefore the experimental workflow itself.



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Caption: Experimental workflow for protein labeling with Cyanine3 NHS ester.

This diagram illustrates the key steps involved in conjugating Cyanine3 NHS ester to a protein, from initial preparation of the reagents to the final analysis and application of the labeled product. The process involves the reaction of the amine-reactive dye with the protein under basic conditions, followed by purification to remove unreacted dye. The resulting fluorescently labeled protein can then be used in a variety of downstream applications, such as immunofluorescence, flow cytometry, and fluorescence microscopy.

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